molecular formula C15H18N2O4S B5173019 6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid

6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid

Cat. No. B5173019
M. Wt: 322.4 g/mol
InChI Key: SEQIYDWLRWGHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid varies depending on the application. In anticancer research, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In antiviral and antibacterial research, it has been shown to disrupt viral and bacterial membranes, leading to cell death. In protein-protein interaction research, it acts as a fluorescent probe by binding to specific amino acid residues and emitting fluorescence upon excitation.
Biochemical and physiological effects
The compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, disruption of viral and bacterial membranes, and binding to specific amino acid residues in proteins. These effects are dependent on the concentration and duration of exposure to the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid in lab experiments include its high purity, stability, and versatility. However, its limitations include its potential toxicity and the need for specialized equipment for its synthesis and handling.

Future Directions

The potential applications of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid are vast, and future research should focus on exploring its potential in various fields. Some possible future directions include the development of new anticancer, antiviral, and antibacterial agents based on the compound's structure, the optimization of its fluorescent properties for protein-protein interaction studies, and the synthesis of new polymers and metal complexes based on the compound. Additionally, further research is needed to determine the compound's safety profile and potential for clinical use.
Conclusion
In conclusion, 6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid is a synthetic compound that has shown great potential in various fields. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action varies depending on the application. Its biochemical and physiological effects are dependent on the concentration and duration of exposure, and its advantages and limitations in lab experiments should be considered. Future research should focus on exploring its potential in various fields and determining its safety profile and potential for clinical use.

Synthesis Methods

The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid involves the reaction of 2-aminobenzothiazole with ethyl 6-bromo-hexanoate in the presence of a base to form the intermediate product, which is then hydrolyzed to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been shown to exhibit anticancer, antiviral, and antibacterial properties. In biochemistry, it has been used as a fluorescent probe for detecting protein-protein interactions. In materials science, it has been used as a precursor for the synthesis of various polymers and metal complexes.

properties

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-21-10-7-8-11-12(9-10)22-15(16-11)17-13(18)5-3-4-6-14(19)20/h7-9H,2-6H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQIYDWLRWGHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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